(1-(4-Fluorobenzyl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Fluorobenzyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.14 g/mol . It is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzyl group and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of (1-(4-Fluorobenzyl)piperidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction between 4-fluorobenzyl chloride and piperidine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The reaction results in the formation of an intermediate compound, which is then subjected to further reactions to introduce the methanol group.
Final Product: The final step involves the reduction of the intermediate compound to yield this compound.
Chemical Reactions Analysis
(1-(4-Fluorobenzyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(4-Fluorobenzyl)piperidin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Mechanism of Action
The mechanism of action of (1-(4-Fluorobenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in medicinal or biological research .
Comparison with Similar Compounds
(1-(4-Fluorobenzyl)piperidin-3-yl)methanol can be compared with other similar compounds, such as:
(1-(4-Chlorobenzyl)piperidin-3-yl)methanol: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may result in different chemical and biological properties.
(1-(4-Methylbenzyl)piperidin-3-yl)methanol: In this compound, a methyl group replaces the fluorine atom. This substitution can affect the compound’s reactivity and interactions with biological targets.
(1-(4-Bromobenzyl)piperidin-3-yl)methanol: The bromine atom in this compound can lead to different chemical behaviors compared to the fluorine-substituted compound.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYWLDINRFVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.